molecular formula C26H33N5O3S2 B11621264 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11621264
M. Wt: 527.7 g/mol
InChI Key: QVVVVDNTNKRYPJ-FXBPSFAMSA-N
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Description

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a cyclohexyl ketone with a thioamide under acidic conditions to form the thiazolidinone ring.

    Pyrido[1,2-a]pyrimidin-4-one Core Construction: The core structure is synthesized through a condensation reaction between a pyrimidine derivative and an appropriate aldehyde.

    Final Coupling: The thiazolidinone intermediate is then coupled with the pyrido[1,2-a]pyrimidin-4-one core using a base-catalyzed reaction to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential interactions with biological macromolecules can be studied to understand its mechanism of action.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. It may have applications in treating diseases where its specific molecular interactions can be beneficial.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Pyrido[1,2-a]pyrimidines: Compounds with a similar core structure.

    Morpholine Derivatives: Compounds containing the morpholine moiety.

Uniqueness

What sets 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of these functional groups in a single molecule

Properties

Molecular Formula

C26H33N5O3S2

Molecular Weight

527.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H33N5O3S2/c1-18-7-5-12-30-23(18)28-22(27-10-6-11-29-13-15-34-16-14-29)20(24(30)32)17-21-25(33)31(26(35)36-21)19-8-3-2-4-9-19/h5,7,12,17,19,27H,2-4,6,8-11,13-16H2,1H3/b21-17-

InChI Key

QVVVVDNTNKRYPJ-FXBPSFAMSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)NCCCN5CCOCC5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)NCCCN5CCOCC5

Origin of Product

United States

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